molecular formula C21H28ClNO3 B1678253 Propafenone hydrochloride CAS No. 34183-22-7

Propafenone hydrochloride

Cat. No. B1678253
CAS RN: 34183-22-7
M. Wt: 377.9 g/mol
InChI Key: XWIHRGFIPXWGEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propafenone hydrochloride is an antiarrhythmic drug used for the treatment of heart diseases . It has complex pharmacokinetics and a strict requirement on dosage . Current analytical methods for its determination require expensive instruments or much time for sample pre-treatment .


Molecular Structure Analysis

Propafenone hydrochloride has the molecular formula C21H28ClNO3 . It has a molecular weight of 377.9 . The structure of Propafenone hydrochloride includes a 2-(2-hydroxy-3-propylamino-propoxy)phenyl group and a 3-phenylpropan-1-one group .


Chemical Reactions Analysis

A study has shown that in the presence of Propafenone hydrochloride, the fluorescence signal at 340 nm decreased, while the signal at 420 nm gradually increased . This indicates that Propafenone hydrochloride can interact with certain substances to cause a change in fluorescence .


Physical And Chemical Properties Analysis

Propafenone hydrochloride has a molecular weight of 377.9 . It is a powder that should be stored at -20°C .

Scientific Research Applications

Mechanism of Action and Electrophysiological Effects

Propafenone hydrochloride acts by blocking channels for sodium transport across cell borders, which is fundamental in its antiarrhythmic properties. The crystal structure analysis reveals a system of hydrogen bonds involving the quaternary N atom, the hydroxy group, and the chloride ion, which contributes to its efficacy (Bruni et al., 2006). Additionally, Propafenone and its main metabolite, 5-hydroxypropafenone, have been studied for their effects on HERG channels, an essential component in cardiac repolarization, indicating a significant blockade by both compounds which is crucial in understanding its antiarrhythmic action (Arias et al., 2003).

Pharmacokinetics and Metabolism

Research on the metabolism of Propafenone hydrochloride reveals it undergoes extensive first-pass hepatic metabolism, resulting in active metabolites such as 5-hydroxypropafenone and N-depropylpropafenone. A specific and sensitive LC-MS/MS method has been developed for quantitation of Propafenone and its major metabolites, enhancing the understanding of its pharmacokinetics and guiding clinical dosing strategies (Patel et al., 2017).

Formulation and Drug Delivery

There's significant research on developing Propafenone hydrochloride into an extended release drug delivery system to improve therapeutic efficacy and patient compliance. Studies have successfully formulated Propafenone Hydrochloride mini tablets in capsule form using release retarding agents, aiming for a controlled release mechanism that maintains stable plasma concentrations over an extended period (Pawar et al., 2011). Additionally, the formulation of Propafenone hydrochloride oral suspension for children with arrhythmia has been developed, providing a dosing-flexible preparation suitable for pediatric use, which was found stable and effective for at least 90 days when stored at specific conditions (Lin et al., 2021).

Safety And Hazards

Propafenone hydrochloride can be harmful if swallowed . It may cause a new or worsening heartbeat pattern . It should not be used if you have heart failure, Brugada syndrome, sick sinus syndrome, AV block (without a pacemaker), severe low blood pressure, very slow heartbeats, a severe electrolyte imbalance, shortness of breath, or if you recently had a heart attack .

properties

IUPAC Name

1-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3.ClH/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17;/h3-11,18,22-23H,2,12-16H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWIHRGFIPXWGEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

54063-53-5 (Parent)
Record name Propafenone hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034183227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID101017233
Record name 1-(2-(2-Hydroxy-3-(propylamino)propoxy)phenyl)-3-phenylpropan-1-one hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>56.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855997
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Propafenone hydrochloride

CAS RN

34183-22-7
Record name Propafenone hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34183-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propafenone hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034183227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PROPAFENONE HYDROCHLORIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758640
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-(2-Hydroxy-3-(propylamino)propoxy)phenyl)-3-phenylpropan-1-one hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROPAFENONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33XCH0HOCD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propafenone hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Propafenone hydrochloride
Reactant of Route 3
Reactant of Route 3
Propafenone hydrochloride
Reactant of Route 4
Reactant of Route 4
Propafenone hydrochloride
Reactant of Route 5
Reactant of Route 5
Propafenone hydrochloride
Reactant of Route 6
Reactant of Route 6
Propafenone hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.